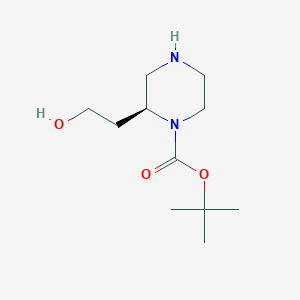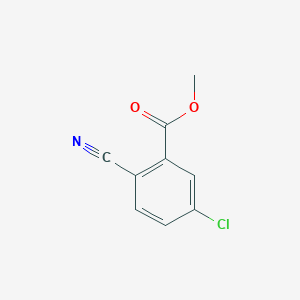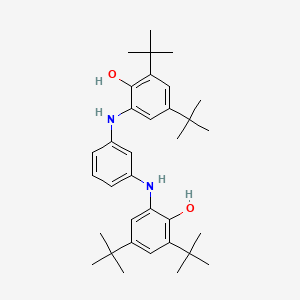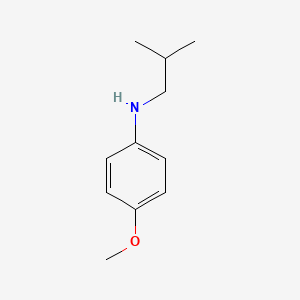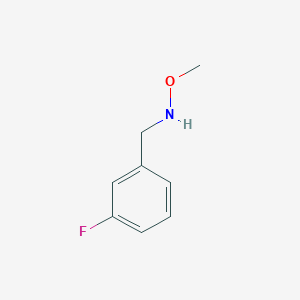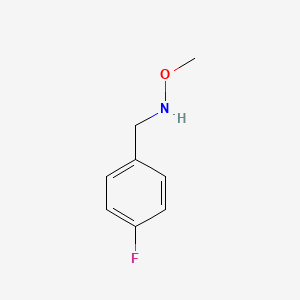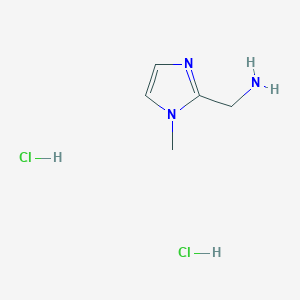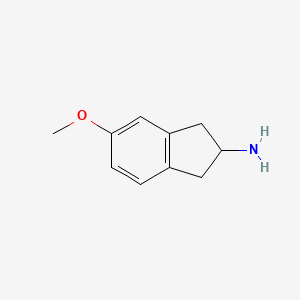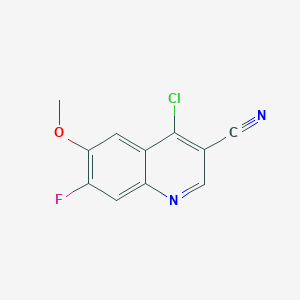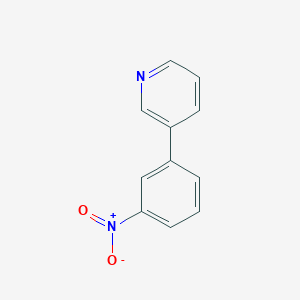
3-(3-Nitrophenyl)pyridine
Vue d'ensemble
Description
3-(3-Nitrophenyl)pyridine (3-NPP) is an organic compound with a wide range of applications in scientific research. It is an aromatic nitro compound with a pyridine moiety, and its structure consists of a phenyl ring with a nitro group attached at the 3-position, and a pyridine ring connected to the phenyl ring at the 4-position. 3-NPP has been shown to have a variety of biochemical and physiological effects, and its use in laboratory experiments has numerous advantages and limitations.
Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : 3-(3-Nitrophenyl)pyridine has been used in the synthesis of new triphenylamine-linked pyridine analogues as anticancer agents .
- Methods of Application : The pyridone analogues were synthesized by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile .
- Results : The compounds exhibited better efficiency against the A-549 cell line, with IC50 = 0.00803 and 0.0095 μM, respectively .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 3-(3-Nitrophenyl)pyridine is used in the synthesis of indole derivatives, which have diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Fungicidal Activity
- Scientific Field : Agricultural Chemistry .
- Application Summary : 3-(3-Nitrophenyl)pyridine is used in the synthesis of nitrophenylpyridines, which have fungicidal activity .
- Methods of Application : The isomeric compounds were synthesized and characterized by PR spectra .
- Results : The results of the fungicidal activity were not provided in the source .
Synthesis of Biologically Active Pyridazines and Pyridazinone Derivatives
- Scientific Field : Bioorganic Chemistry .
- Application Summary : 3-(3-Nitrophenyl)pyridine is used in the synthesis of pyridazine and pyridazinone derivatives, which have shown a wide range of pharmacological activities .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results : Pyridazine and pyridazinone derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Synthesis of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 3-(3-Nitrophenyl)pyridine is used in the synthesis of indole derivatives, which have diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Commercial Use
- Scientific Field : Industrial Chemistry .
- Application Summary : 3-(3-Nitrophenyl)pyridine is commercially available and used in various industrial applications .
- Methods of Application : The specific methods of application depend on the industrial use case .
- Results : The results or outcomes obtained would vary based on the specific industrial application .
Synthesis of Biologically Active Pyridazines and Pyridazinone Derivatives
- Scientific Field : Bioorganic Chemistry .
- Application Summary : 3-(3-Nitrophenyl)pyridine is used in the synthesis of pyridazine and pyridazinone derivatives, which have shown a wide range of pharmacological activities .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results : Pyridazine and pyridazinone derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Synthesis of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : 3-(3-Nitrophenyl)pyridine is used in the synthesis of indole derivatives, which have diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Commercial Use
- Scientific Field : Industrial Chemistry .
- Application Summary : 3-(3-Nitrophenyl)pyridine is commercially available and used in various industrial applications .
- Methods of Application : The specific methods of application depend on the industrial use case .
- Results : The results or outcomes obtained would vary based on the specific industrial application .
Propriétés
IUPAC Name |
3-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZVWPHCFEYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479436 | |
| Record name | 3-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)pyridine | |
CAS RN |
4282-50-2 | |
| Record name | 3-(3-Nitrophenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


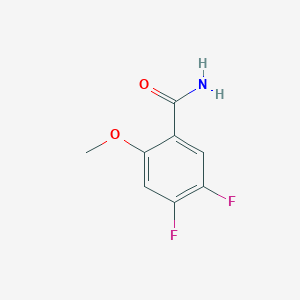
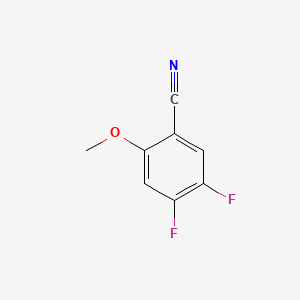
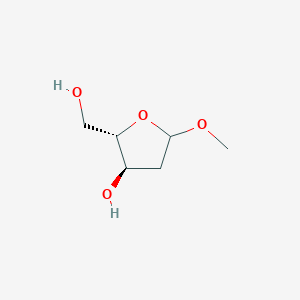
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)
